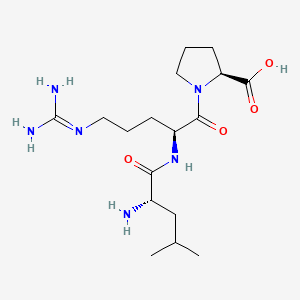

H-亮-精-脯-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of peptides like “H-Leu-arg-pro-OH” often involves complex practical tasks. The synthesis of peptides containing polyfunctional amino acids is often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .Chemical Reactions Analysis

The chemical reactions involving peptides like “H-Leu-arg-pro-OH” can be complex. For instance, the Edman degradation involves treatment of a peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid . This attaches the PITC to the –NH2 group of the N-terminal amino acid, and the second step splits the N-terminal residue from the peptide chain .科学研究应用

1. 昆虫组织中的代谢和降解

研究揭示了昆虫中肽类神经递质(如后肠激素(H-Arg-Tyr-Leu-Pro-Thr-OH))的代谢。各种组织(如后肠和大脑)中的主要切割位点是酪氨酸-亮氨酸键,表明此类肽在昆虫中的生物降解过程 (Quistad 等人,1984)。

2. 寡肽络合用于药物递送

在药物递送研究中,已经研究了寡肽(如 H-(亮-赖-赖-亮)10-OH 和 H-(亮-赖-亮-赖)10-OH)对寡核苷酸的亲和力。这项研究对于开发将治疗剂封装在纳米颗粒中的新方法具有重要意义 (Emile 等人,1996)。

3. 心肌缺血/再灌注损伤中的抗氧化作用

对包含序列 H-Arg-Pro-Arg-Leu 的肽(如瘦素-12)的研究表明,它们在增强心肌缺血/再灌注损伤模型中的抗氧化防御机制中发挥作用。这项研究为心脏疾病的治疗应用开辟了途径 (Pisarenko 等人,2014)。

4. 蛋白质 C-H 键反应性研究

在蛋白质化学研究中,已经研究了肽中 CH 键对羟基自由基的反应性。例如,涉及亮氨酸二肽的研究提供了肽与反应性物质相互作用的见解,这对于理解蛋白质行为和稳定性至关重要 (Scheiner & Kar, 2010)。

5. 神经活性肽的合成

后肠激素(H-Arg-Tyr-Leu-Pro-Thr-OH)等神经活性肽的化学合成一直是研究的主题,为各种研究(包括神经学研究)提供生物活性物质的创建见解 (Starratt & Brown, 1977)。

6. 胶原蛋白和肽的结构分析

对肽(包括亮氨酸残基)结构的研究对理解胶原蛋白的三螺旋结构及其相互作用具有重要意义。这项研究有助于更广泛地理解蛋白质折叠和稳定性 (Okuyama 等人,2007)。

7. 体外抗氧化作用研究

已经研究了瘦素-12 及其类似物(含有序列 H-Arg-Pro-Arg-Leu)的肽在体外的抗氧化作用。这些研究有助于理解基于肽的抗氧化剂及其潜在的治疗应用 (Pelogeykina 等人,2015)。

安全和危害

作用机制

Target of Action

Peptides with similar structures have been known to interact with various receptors and enzymes in the body . For instance, peptides containing leucine residues have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism .

Mode of Action

For instance, peptides containing arginine residues have been shown to exhibit antimicrobial activity, potentially by interacting with bacterial membranes .

Biochemical Pathways

Peptides containing leucine residues have been shown to influence energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis .

Pharmacokinetics

Peptides with similar structures have been shown to exhibit rapid elimination from the blood compartment, with significant concentrations detected in organs such as the liver, spleen, and kidneys .

Result of Action

Similar peptides have been shown to have various effects, such as promoting protein synthesis and energy metabolism , and exhibiting antimicrobial activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of peptides .

属性

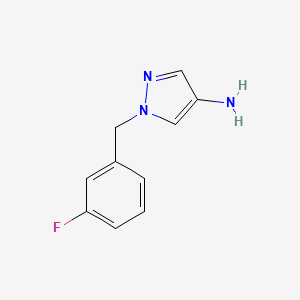

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-arg-pro-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)